molecular formula C16H26N4O2S B2949458 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-isopentylacetamide CAS No. 921570-24-3

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-isopentylacetamide

货号: B2949458
CAS 编号: 921570-24-3
分子量: 338.47
InChI 键: AKIVXKTVIQDXDU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-isopentylacetamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as CPI-613, which is a novel anticancer agent that targets the mitochondrial tricarboxylic acid cycle.

作用机制

The mechanism of action of 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-isopentylacetamide involves the inhibition of mitochondrial enzymes that are involved in the tricarboxylic acid cycle. This leads to the disruption of energy metabolism in cancer cells, which ultimately results in cell death. This compound has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of several mitochondrial enzymes, including pyruvate dehydrogenase, alpha-ketoglutarate dehydrogenase, and succinate dehydrogenase. This leads to the disruption of energy metabolism in cancer cells, which ultimately results in cell death. CPI-613 has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.

实验室实验的优点和局限性

The advantages of using 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-isopentylacetamide in lab experiments include its high potency and specificity for cancer cells. This compound has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, the limitations of using CPI-613 in lab experiments include its complex synthesis method and the need for further studies to determine its optimal dosage and administration route.

未来方向

There are several future directions for the research on 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-isopentylacetamide. One of the future directions is to conduct clinical trials to evaluate the safety and efficacy of CPI-613 in cancer patients. Another future direction is to explore the potential of combining CPI-613 with other anticancer agents to enhance its therapeutic effects. Additionally, further studies are needed to understand the molecular mechanisms underlying the anticancer activity of CPI-613 and to identify biomarkers that can predict the response to this compound.

合成方法

The synthesis of 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-isopentylacetamide is a complex process that involves several steps. The first step involves the reaction of 3-cyclopentylureidothiocarbamate with isopentyl bromide in the presence of potassium carbonate to yield N-isopentyl-3-cyclopentylureidothiocarbamate. The second step involves the reaction of N-isopentyl-3-cyclopentylureidothiocarbamate with acetic anhydride to yield this compound.

科学研究应用

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-isopentylacetamide has been found to have potential therapeutic applications in the treatment of various types of cancer. This compound targets the mitochondrial tricarboxylic acid cycle, which is essential for the survival and growth of cancer cells. Several preclinical studies have demonstrated the anticancer activity of CPI-613 against various types of cancer, including pancreatic cancer, leukemia, lymphoma, and lung cancer.

属性

IUPAC Name

2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2S/c1-11(2)7-8-17-14(21)9-13-10-23-16(19-13)20-15(22)18-12-5-3-4-6-12/h10-12H,3-9H2,1-2H3,(H,17,21)(H2,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIVXKTVIQDXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CC1=CSC(=N1)NC(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。